1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9,10,11,12,12-Hexachlorotricyclo(72102,8)dodec-10-ene is a complex organic compound with the molecular formula C12H12Cl6 It is characterized by its tricyclic structure and the presence of six chlorine atoms, making it a highly chlorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a tricyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination of the desired positions on the tricyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control the reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated tricyclic compounds.
Scientific Research Applications
1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on tricyclic structures and to develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene involves its interaction with specific molecular targets. The highly chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their function. The compound may also disrupt cellular membranes due to its lipophilic nature, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,9,10,11,12,12-Hexachloro-4,6-dioxa-5-thiatricyclo(7.2.1.02,8)dodec-10-ene 5,5-dioxide: A similar compound with additional oxygen and sulfur atoms in its structure.
1,9,10,11,12,12-Hexachloro-5-oxatetracyclo(7.2.1.02,8.04,6)dodec-10-ene: Another related compound with an oxygen atom incorporated into the tricyclic ring.
Uniqueness
1,9,10,11,12,12-Hexachlorotricyclo(72102,8)dodec-10-ene is unique due to its specific tricyclic structure and the high degree of chlorination
Properties
CAS No. |
13756-64-4 |
---|---|
Molecular Formula |
C12H12Cl6 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1,9,10,11,12,12-hexachlorotricyclo[7.2.1.02,8]dodec-10-ene |
InChI |
InChI=1S/C12H12Cl6/c13-8-9(14)11(16)7-5-3-1-2-4-6(7)10(8,15)12(11,17)18/h6-7H,1-5H2 |
InChI Key |
HQYVDLQNJILNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(CC1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.